3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate
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Overview
Description
The compound you’re asking about contains several key components, including a benzimidazole group, a piperidine group, and a chromen-2-one group . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group is a dicyclic organic scaffold having an imidazole attached with a benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzimidazole derivatives have been synthesized using various approaches, which involve different structural manipulations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Piperidine-Promoted Synthesis : The use of piperidine as a base catalyst has been demonstrated for the synthesis of chromene heterocycles, highlighting the role of piperidine in facilitating the synthesis of complex heterocyclic compounds, which may relate to the synthesis or functionalization of the compound (Kangani et al., 2017).
Anticancer and Antimicrobial Activities : Studies on chromene derivatives have shown significant anticancer and antimicrobial activities, suggesting that related compounds, including the one of interest, could have potential applications in medicinal chemistry and drug development (Hafez, 2017).
Biological Applications
Anticancer Potential : Chromeno derivatives have been investigated for their anticancer activities, particularly against breast cancer cell lines, indicating the relevance of chromene scaffolds in the design of anticancer agents (Abd El Ghani et al., 2022).
Antimicrobial Activity : The synthesis of novel pyrazole containing imidazole, pyrazole, oxazole, thiadiazole, and benzochromene derivatives has been explored for their cytotoxicity evaluation, showing potential as antimicrobial agents (El-Emary et al., 2005).
Materials Science and Detection Applications
- Metal Ion Detection : Research has demonstrated the use of chromene derivatives for the detection of metal ions, such as copper, in biological systems, suggesting applications in bioimaging and environmental monitoring (Dey et al., 2019).
Mechanism of Action
Target of Action
It is known that compounds containing the1H-benzo[d]imidazole moiety have a broad range of biological activities . They are key components in many pharmaceuticals and agrochemicals , and are used in a variety of applications .
Mode of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It is known that compounds containing the1H-benzo[d]imidazole moiety can affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of pharmacokinetic properties .
Result of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can influence the action of compounds containing the1H-benzo[d]imidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one moiety .
Future Directions
properties
IUPAC Name |
3-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.C2H2O4/c27-22(18-13-17-5-1-4-8-21(17)29-23(18)28)25-11-9-16(10-12-25)14-26-15-24-19-6-2-3-7-20(19)26;3-1(4)2(5)6/h1-8,13,15-16H,9-12,14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWSWHOAQIBWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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